molecular formula C30H48O7 B1581504 Platycodigenin

Platycodigenin

Cat. No.: B1581504
M. Wt: 520.7 g/mol
InChI Key: APTNOIWSCDBIAS-PCHRGASXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Platycodigenin can be synthesized through various chemical reactions involving the modification of its parent compound, platycodin D. The synthetic routes typically involve hydrolysis and glycosylation reactions under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound primarily involves extraction from the roots of Platycodon grandiflorum. The extraction process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Platycodigenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Neuroprotective Effects

Platycodigenin has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound promotes M2 microglial polarization while inhibiting M1 polarization in lipopolysaccharide (LPS)-stimulated microglia. This modulation leads to a reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and promotes neurite regeneration and neuronal survival following amyloid-beta (Aβ) exposure .

Case Study: Alzheimer's Disease

  • Study Findings : this compound was shown to significantly reduce LPS-induced inflammation and Aβ-induced neuronal death in primary cortical neurons.
  • Mechanism : It inhibits the hyperphosphorylation of MAPK p38 and NF-κB p65, contributing to its neuroprotective effects .

Anti-inflammatory Properties

The compound exhibits strong anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Platycodin D, a related compound, has been shown to alleviate LPS-induced lung inflammation by modulating TRPA1 channels. This interaction reduces calcium ion influx and TRPA1 expression in lung epithelial cells, suggesting a potential therapeutic role in respiratory diseases .

Research Highlights

  • Inflammation Modulation : this compound effectively reduces the expression of inflammatory markers in various cell types.
  • Clinical Implications : Its application in treating chronic lung diseases and inflammatory disorders is being actively researched.

Cancer Treatment

This compound's anticancer properties have been explored through various studies. It has been shown to inhibit tumor growth and promote apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt. Notably, this compound can enhance the efficacy of chemotherapeutic agents like sorafenib in treating cancers such as glioblastoma multiforme .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Glioblastoma MultiformeInhibition of PI3K/Akt signaling pathway
Colorectal CancerSensitization of KRAS-mutant cells to cetuximab
Prostate CancerInduction of apoptosis through cell cycle arrest

Cardiovascular Health

Recent studies have indicated that this compound may also play a role in cardiovascular health. An aqueous extract from Platycodon grandiflorum has been shown to inhibit Ang II-induced apoptosis pathways in cardiomyocytes, suggesting its potential use in treating hypertensive heart disease .

Key Findings

  • Mechanism : The extract inhibits JNK activation and maintains SIRT1 stability, which are crucial for preventing cardiomyocyte apoptosis.
  • Potential Applications : Could be beneficial for patients with hypertension and related cardiovascular conditions.

Comparison with Similar Compounds

Biological Activity

Platycodigenin, a triterpene saponin derived from the roots of Platycodon grandiflorus, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its oleanane-type structure, which contributes to its pharmacological effects. The compound is known for its ability to undergo biotransformation into various active forms, including platycodin D, which is recognized for enhanced biological activity.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-Cancer Activity

  • This compound has demonstrated anti-cancer properties through various mechanisms:
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation and invasion in breast cancer cell lines (MDA-MB-231) via suppression of the TGF-β/Smads pathway and EGFR-mediated Akt and MAPK pathways .
    • Enhancement of the anti-proliferative effects of chemotherapeutic agents like doxorubicin on breast cancer cells .

2. Anti-Inflammatory Effects

  • The compound reduces pro-inflammatory cytokine levels, such as IL-6 and TNF-α, by inhibiting the NF-κB signaling pathway . This suggests potential therapeutic applications in inflammatory diseases.

3. Antioxidant Properties

  • This compound's antioxidant activity is significant, with studies indicating that it scavenges free radicals effectively . The antioxidant capacity increases as the number of glycoside residues decreases, highlighting its potential in oxidative stress-related conditions .

4. Immunomodulatory Effects

  • It acts as an immunological adjuvant, enhancing immune responses against antigens such as hepatitis B .

The pharmacological effects of this compound are mediated through multiple signaling pathways:

  • Apoptosis Induction : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Halting the proliferation of cancer cells at various phases.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
  • Regulation of Cytokines : Modulating immune responses by influencing cytokine production.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

Study Focus Findings Reference
Breast Cancer TreatmentCombination therapy with platycodin D inhibits cell growth and migration in MDA-MB-231 cells.Ye et al. (2013)
Anti-inflammatory EffectsSuppression of IL-6 and TNF-α in 4T1 cells treated with this compound.Chun and Kim (2013)
Antioxidant ActivityThis compound shows superior antioxidant capacity compared to other saponins.MDPI Study (2023)

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTNOIWSCDBIAS-PCHRGASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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